PRMT5 Inhibitory Potency of the Core Pharmacophore – Benchmarking the Building Block Against the Derived Clinical Candidate
The free acid analog of CAS 2007909-54-6 (i.e., 6-[(1-acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid, CAS 1884246-71-2) and its elaborated carboxamide derivatives demonstrate potent inhibition of PRMT5. In BindingDB, a representative elaborated compound from US9675614 (compound 166) shows an IC50 of 22 nM against PRMT5 in an HTRF assay using H4R3 substrate [1]. The clinical candidate GSK3326595 (which incorporates the CAS 2007909-54-6 fragment as its carboxylic acid core) is reported as a potent, selective, reversible PRMT5 inhibitor with an IC50 of 6.2 nM . While direct IC50 data for the unelaborated lithium salt itself is not publicly available, these data establish the scaffold's intrinsic target engagement potency and validate the building block's relevance for constructing high-affinity PRMT5 ligands.
| Evidence Dimension | PRMT5 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported for CAS 2007909-54-6; scaffold-containing clinical candidate GSK3326595 IC50 = 6.2 nM |
| Comparator Or Baseline | Elaborated analog from same patent family (US9675614, compound 166) IC50 = 22 nM; free acid form (CAS 1884246-71-2) IC50 not reported as stand-alone |
| Quantified Difference | GSK3326595 is approximately 3.5-fold more potent than the representative patent compound 166 (6.2 vs 22 nM); the unelaborated building block serves as the essential synthetic precursor |
| Conditions | PRMT5 HTRF assay with H4R3 substrate; enzyme source: human recombinant |
Why This Matters
The building block is the validated chemical precursor to a clinical-stage PRMT5 inhibitor, providing confidence that procurement enables access to a proven pharmacophoric space.
- [1] BindingDB: BDBM177922. US9675614, Compound 166. IC50: 22 nM against PRMT5 using H4R3 substrate in HTRF assay. View Source
